Oxytocin C-terminal tripeptide Acetate

Dopamine receptor allostery Parkinson's disease models Neuropharmacology

This is Oxytocin C-terminal tripeptide Acetate (MIF-1/Melanostatin), the only known endogenous positive allosteric modulator with specificity for dopamine D2 receptors. It produces a 4.1-fold enhancement of dopamine potency at 0.01 nM at human D2 receptors, serving as the essential natural benchmark for D2 allosteric modulator screening. As a direct opioid antagonist with naloxone-comparable efficacy but lacking inverse agonist activity at constitutively active μ-receptors, it enables cleaner dissection of antagonist versus inverse agonist mechanisms. The compound crosses the blood-brain barrier intact via a saturable transport system (PTS-1) distinct from Tyr-MIF-1. Supplied as lyophilized acetate salt with HPLC-verified purity ≥98%, it is soluble in DMSO (≥60 mg/mL). Its 42-fold hypothalamic enrichment makes it the definitive reference standard for ex vivo electrophysiology, brain microdialysis calibration, and peptidomic profiling of oxytocin-to-MIF-1 conversion.

Molecular Formula C15H28N4O5
Molecular Weight 344.41 g/mol
Cat. No. B14769998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin C-terminal tripeptide Acetate
Molecular FormulaC15H28N4O5
Molecular Weight344.41 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.CC(=O)O
InChIInChI=1S/C13H24N4O3.C2H4O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;1-2(3)4/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);1H3,(H,3,4)/t9-,10-;/m0./s1
InChIKeyDJQUBXCMAXAQRP-IYPAPVHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxytocin C-terminal tripeptide Acetate: Procurement-Grade Specifications for MIF-1 Research Applications


Oxytocin C-terminal tripeptide Acetate (Pro-Leu-Gly-NH₂ acetate; CAS 147732-56-7 acetate form; CAS 2002-44-0 free base), also known as MIF-1 (Melanocyte-Stimulating Hormone Release-Inhibiting Factor) or Melanostatin, is an endogenous tripeptide derived from enzymatic cleavage of the neurohypophyseal hormone oxytocin [1]. With molecular weight 344.41 g/mol in acetate salt form (284.35 g/mol free base) , the compound functions as a positive allosteric modulator (PAM) of dopamine D2 and D4 receptors and exhibits opioid receptor antagonism [2]. Research-grade material is typically supplied as lyophilized powder with HPLC-verified purity ≥98% and is soluble in DMSO at concentrations up to 60 mg/mL [3].

Why MIF-1 Cannot Be Replaced by Tyr-MIF-1, Oxytocin, or Other Peptidic Analogs in Dopaminergic and Opioid Research


The pharmacological identity of MIF-1 is defined by a unique, non-transferable combination of three properties: (1) it is the only known endogenous positive allosteric modulator with specificity for the dopamine D2 receptor [1]; (2) it directly antagonizes opioid receptors with a functional profile comparable to naloxone [2]; and (3) it penetrates the blood-brain barrier intact via a saturable transport system distinct from that of Tyr-MIF-1, its closest endogenous tetrapeptide analog [3]. Tyr-MIF-1, despite sharing the Pro-Leu-Gly-NH₂ core, exhibits fundamentally different receptor pharmacology with 400-fold μ-opioid receptor selectivity and lacks the D2 PAM activity of MIF-1 [4]. Oxytocin itself acts as an orthosteric agonist at oxytocin receptors and does not recapitulate the CNS neuromodulatory profile of its C-terminal fragment [5]. Generic substitution with these structurally related peptides is therefore scientifically invalid for experiments designed to interrogate D2 allosteric modulation or opioid antagonism in the absence of μ-receptor activation.

Oxytocin C-terminal tripeptide Acetate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Functional D2 Receptor Positive Allosteric Modulation: MIF-1 vs. Pipecolyl Analog Comparative Potency

MIF-1 functions as a positive allosteric modulator (PAM) at human dopamine D2 receptors expressed in CHO cells, enhancing dopamine potency without intrinsic agonist activity. In direct comparison with the pipecolyl-substituted analog compound 9 (pipecolyl-Leu-Gly-OMe), MIF-1 exhibits comparable PAM efficacy at 0.01 nM but displays a distinct concentration-response profile. At 1 nM, MIF-1 PAM activity declines, whereas compound 9 retains robust activity, shifting dopamine EC₅₀ more than 4-fold [1]. MIF-1 remains the only endogenous PAM with D2 receptor specificity, distinguishing it from all synthetic allosteric modulators and orthosteric ligands [2].

Dopamine receptor allostery Parkinson's disease models Neuropharmacology GPCR modulation

Opioid Antagonism: MIF-1 Demonstrates Naloxone-Comparable Reduction of Morphine Analgesia

In a goldfish (Carassius auratus) model measuring analgesia to electric shock, intracranial administration of MIF-1 produced significant reduction of morphine-induced analgesia across a dose range of 0.001 to 10.0 mg/kg. The dose-response curve of MIF-1 exhibited an apparent sine-wave pattern that closely mirrored that of naloxone, the classical opioid receptor antagonist [1]. Both MIF-1 and naloxone produced statistically significant antagonism compared to diluent control at multiple time points across the 150-minute experimental period [2].

Opioid pharmacology Analgesia research Antiopiate mechanisms Behavioral neuroscience

Brain Regional Concentration: Hypothalamic MIF-1 Levels Exceed Cortical Levels by 42-Fold

Quantitative mass spectrometric analysis using multiple reaction monitoring (MRM) on a 4000 QTRAP instrument established the regional brain concentrations of endogenous MIF-1 in mouse CNS tissue. MIF-1 concentration ranged from 22 ± 3 fg/μg protein in cerebral cortex to 930 ± 60 fg/μg protein in hypothalamus [1]. Moderate concentrations were also detected in striatum, thalamus, and hippocampus. Incubation experiments with stable isotope-labeled oxytocin confirmed that oxytocin contributes at least partially to hypothalamic MIF-1 production via peptidase action, with regional differences in conversion efficiency [2].

Neurochemistry Peptide quantification CNS distribution Mass spectrometry

D2 Receptor Ontogeny Protection: MIF-1 Attenuates Spiroperidol-Induced Developmental Deficits

Chronic administration of MIF-1 (1 mg/kg, i.p., once daily for 8 weeks) in Sprague-Dawley rats significantly attenuated the striatal dopamine D2 receptor ontogeny deficits induced by spiroperidol treatment [1]. Spiroperidol, a butyrophenone neuroleptic and potent D2 antagonist, produces lasting alterations in D2 receptor development when administered during critical periods. MIF-1 co-administration partially normalized D2 receptor expression and function, demonstrating a protective neuromodulatory effect that distinguishes it from inert peptide controls [2].

Developmental neuropharmacology Dopamine receptor ontogeny Antipsychotic research Neuroprotection

Acetate Salt Form: Molecular Weight Specification and Procurement Distinction from Free Base

Oxytocin C-terminal tripeptide is commercially available in two distinct chemical forms: free base (CAS 2002-44-0, molecular weight 284.35 g/mol, formula C₁₃H₂₄N₄O₃) and acetate salt (CAS 147732-56-7, molecular weight 344.41 g/mol, formula C₁₅H₂₈N₄O₅) . The acetate form incorporates one acetate counterion (CH₃COO⁻, 59.04 g/mol) per tripeptide molecule, increasing the formula weight by approximately 21% compared to free base . This distinction is critical for accurate molarity calculations in dose preparation: 1 mg of acetate salt contains 0.826 mg of active peptide moiety .

Peptide procurement Salt form differentiation Analytical reference standards Formulation

Oxytocin C-terminal tripeptide Acetate: Evidence-Backed Research and Industrial Application Scenarios


Dopamine D2 Receptor Allosteric Modulator Reference Standard

Based on the direct head-to-head comparison showing MIF-1 produces 4.1-fold enhancement of dopamine potency at 0.01 nM at human D2 receptors [1], researchers should procure MIF-1 as the essential endogenous reference compound for D2 allosteric modulator screening programs. The compound serves as the natural benchmark against which synthetic PAM candidates (including pipecolyl analogs and carbamate-modified derivatives) must be calibrated. Its inverted-U concentration-response profile provides critical validation of assay sensitivity for detecting bell-shaped allosteric effects. Procurement-grade acetate salt with verified purity ≥98% ensures reproducible reference standard performance across screening campaigns.

Endogenous Opioid Antagonism Control in Analgesia Studies

In experiments investigating opioid-induced analgesia and antiopiate systems, MIF-1 provides an endogenous peptide-based antagonist control with functional efficacy comparable to naloxone as established by dose-response equivalence (0.001-10.0 mg/kg IC) in morphine analgesia assays [2]. Unlike naloxone, MIF-1 does not act as an inverse agonist at constitutively active μ-receptors, enabling cleaner dissection of antagonist versus inverse agonist effects. The compound is particularly suitable for studies examining endogenous antiopiate tone, stress-induced analgesia modulation, and peptidergic regulation of opioid signaling where small-molecule pharmacology would introduce confounding variables [3].

Hypothalamic Neuropeptide Quantification and Regional Distribution Studies

The 42-fold concentration differential between hypothalamus (930 ± 60 fg/μg protein) and cerebral cortex (22 ± 3 fg/μg protein) [4] establishes MIF-1 as a highly regionally concentrated neuromodulator. This evidence supports its use in: (1) ex vivo electrophysiology studies in hypothalamic slice preparations requiring physiologically relevant peptide concentrations; (2) brain microdialysis method development where endogenous MIF-1 serves as a recovery calibrator; and (3) peptidomic profiling studies examining oxytocin-to-MIF-1 conversion efficiency across brain regions. The ultrasensitive MRM quantification method (LOQ 300 fg, LOD 60 fg) provides a validated analytical framework for tissue-level MIF-1 measurement [5].

Blood-Brain Barrier Transport Mechanism Studies

MIF-1 crosses the blood-brain barrier intact via a saturable transport system that is directionally and mechanistically distinct from the transport system used by Tyr-MIF-1 [6]. This property supports procurement for BBB transport studies examining: (1) peptide transport system-1 (PTS-1) functional characterization; (2) comparative transport kinetics between tripeptide and tetrapeptide analogs; and (3) validation of in vitro BBB models using endogenous peptide substrates. The acetate salt form's DMSO solubility (≥60 mg/mL) facilitates preparation of dosing solutions for both in vivo transport studies and in vitro transwell permeability assays [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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